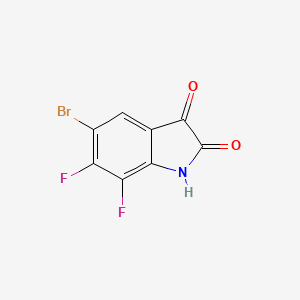

5-Bromo-6,7-difluoroindoline-2,3-dione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H2BrF2NO2 |

|---|---|

Peso molecular |

262.01 g/mol |

Nombre IUPAC |

5-bromo-6,7-difluoro-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H2BrF2NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |

Clave InChI |

QEWWGKJXPHVAGL-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C(=C(C(=C1Br)F)F)NC(=O)C2=O |

Origen del producto |

United States |

Foundational & Exploratory

Navigating the Safety Landscape of 5-Bromo-6,7-difluoroindoline-2,3-dione: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-6,7-difluoroindoline-2,3-dione was not publicly available at the time of this writing. The following guide has been constructed based on safety data for structurally analogous compounds, including 5-bromo-7-fluoroindoline-2,3-dione and 5-bromo-6-fluoroindoline-2,3-dione. This information should be used as a precautionary guide, and a comprehensive risk assessment should be performed by qualified personnel before handling this compound.

Introduction: The Chemical and its Context

This compound is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry. The unique substitution pattern of a bromine atom and two fluorine atoms on the indoline core imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of novel heterocyclic compounds and potential pharmaceutical agents. As with any novel or specialized chemical, a thorough understanding of its potential hazards is paramount for safe handling and use in a laboratory setting.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not available, data from closely related compounds, such as 5-bromo-7-fluoroisoindolin-1-one, suggests the following potential hazards.

Globally Harmonized System (GHS) Classification (Inferred)

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Eye Damage/Irritation (Category 2B) | H320: Causes eye irritation | GHS07 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation, redness, and pain.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Harmful if swallowed.

Risk Assessment Workflow:

The following diagram outlines a logical workflow for conducting a risk assessment before handling this compound.

Caption: Risk Assessment Workflow for Handling this compound.

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is essential when working with this compound.

Engineering Controls:

-

Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure a safety shower and eyewash station are readily accessible and in good working order.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron.

Handling Procedures:

-

Preparation: Before starting work, ensure all necessary PPE is worn correctly and the fume hood is functioning properly.

-

Weighing: Weigh the solid compound in the fume hood. Use a spatula to transfer the material and avoid generating dust.

-

Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

-

Reactions: Conduct all reactions in a fume hood.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Workflow: A General Synthetic Protocol

The following diagram illustrates a generalized workflow for a synthetic transformation involving this compound.

Caption: A Generalized Experimental Workflow Involving this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Emergency Response Decision Tree:

Caption: Decision Tree for Emergency Response to a Spill or Exposure.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste in a clearly labeled, sealed container.

-

Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

As a specific SDS for this compound is not available, the safety information presented is based on data for the following structurally similar compounds:

- 5-Bromo-6-fluoroindoline-2,3-dione (CAS 118897-99-7)

- 5-Bromo-7-fluoroindoline-2,3-dione (CAS 74830-75-8)

Halogenated Isatin Derivatives: A Technical Guide for Medicinal Chemistry Research

Introduction: The Enduring Appeal of the Isatin Scaffold and the Transformative Power of Halogenation

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, a versatile building block that has given rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3][4] From its natural origins in plants of the Isatis genus to its role as an endogenous compound in humans, isatin and its derivatives have been a focal point of research for their anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][2][5][6][7][8] The synthetic tractability of the isatin ring, particularly at the N-1, C-2, and C-3 positions, allows for extensive chemical modifications, enabling the fine-tuning of its biological profile.[8][9]

This guide focuses on a particularly impactful modification: halogenation. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the isatin core is a well-established strategy to enhance the therapeutic potential of the resulting derivatives. Halogenation can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[10][11][12][13] Increased lipophilicity can lead to improved membrane permeability, while the electronegativity of halogens can result in stronger binding affinities and enhanced metabolic stability.[10][11] This strategic incorporation of halogens has been shown to amplify the biological activity of isatin derivatives, making them promising candidates for drug development.[9][10][14]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of halogenated isatin derivatives. We will explore synthetic methodologies, delve into the diverse pharmacological applications with a focus on anticancer and antimicrobial activities, and dissect structure-activity relationships to provide a rationale for future drug design.

Synthetic Strategies for Halogenated Isatin Derivatives

The synthesis of halogenated isatin derivatives can be broadly categorized into two main approaches: direct halogenation of a pre-formed isatin core or the synthesis of isatin from already halogenated precursors. The choice of method depends on the desired position of the halogen and the availability of starting materials.

Direct Halogenation of the Isatin Ring

Direct electrophilic halogenation is a common method for introducing halogens onto the electron-rich aromatic ring of isatin. The positions most susceptible to electrophilic attack are C-5 and C-7.

Experimental Protocol: Synthesis of 5-Bromoisatin

This protocol describes a typical procedure for the bromination of isatin.

Materials:

-

Isatin

-

Bromine

-

Glacial Acetic Acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Dissolve isatin in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled isatin solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker of ice-cold water.

-

The 5-bromoisatin will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, washing with cold water to remove any remaining acid.

-

Dry the product in a drying oven at a suitable temperature.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve isatin and is relatively unreactive towards bromine.

-

Ice Bath: The bromination of isatin is an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of poly-brominated byproducts.

-

Slow, Dropwise Addition of Bromine: This also helps to control the exothermicity of the reaction and ensures a more selective bromination at the C-5 position.

Synthesis from Halogenated Precursors

Alternatively, halogenated isatins can be synthesized using classic isatin synthesis methods, such as the Sandmeyer or Stolle procedures, starting from halogenated anilines.[15] This approach provides a regioselective route to isatins with halogens at specific positions that might be difficult to achieve through direct halogenation.

Workflow for Synthesis of Halogenated Isatins from Halogenated Anilines:

Caption: Mechanism of action of halogenated isatin derivatives as kinase inhibitors.

Data Summary: Anticancer Activity of Halogenated Isatin Derivatives

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | 5-Halo-isatin derivative | MCF-7 (Breast) | 18.13 | [16][17] |

| 5r | 5-Halo-isatin derivative | MCF-7 (Breast) | 18.13 | [16][17] |

| 5n | 5-Halo-isatin derivative | MCF-7 (Breast) | 20.17 | [16][17] |

| 3a | N-(2-fluorobenzyl)isatin | M-HeLa, HuTu 80 | Potent | [18][19] |

| 3b | N-(2-chlorobenzyl)isatin | M-HeLa, HuTu 80 | Highly Potent | [18][19] |

| 3d | N-(2-chloro-6-fluorobenzyl)isatin | M-HeLa, HuTu 80 | Potent | [18][19] |

| IH | Isatin-chalcone hybrid (4-Br) | MCF-7, HeLa | 6.53 ± 1.12 | [20] |

Antimicrobial Activity

The rise of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Halogenated isatin derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity. [7][21][22] Key Insights into SAR for Antimicrobial Activity:

-

Lipophilicity: The increased lipophilic character of halogenated isatins, particularly at the C-5 position, is thought to facilitate transport across the hydrophobic membranes of bacteria, enhancing their antimicrobial activity. [9]* Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, at the C-5 and C-7 positions can lead to considerable antibacterial activity. [9]* Specific Halogens: Compounds with a 5-bromo substitution have shown favorable antimicrobial activity. [7]Similarly, substitutions with chlorine or fluorine at the 5th position of the isatin ring have also produced more active compounds. [7]* Hybrid Structures: Isatin-azole, isatin-quinoline, and isatin-hydrazone hybrids have demonstrated potent antibacterial properties. [21] Experimental Protocol: Evaluation of Antibacterial Activity (Disk Diffusion Method)

This protocol outlines a standard method for assessing the antibacterial activity of synthesized compounds.

Materials:

-

Synthesized halogenated isatin derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile paper discs

-

Standard antibiotic discs (e.g., Gentamicin)

-

Incubator

-

Micropipettes

-

Solvent (e.g., DMSO)

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a McFarland standard of 0.5.

-

Evenly spread the bacterial suspension onto the surface of a nutrient agar plate using a sterile cotton swab.

-

Impregnate sterile paper discs with a known concentration of the synthesized compounds dissolved in a suitable solvent.

-

Place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the inoculated agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Causality Behind Experimental Choices:

-

McFarland Standard: This ensures a standardized concentration of bacteria is used for inoculation, allowing for reproducible results.

-

Standard Antibiotic Disc: This serves as a positive control to validate the experimental setup and provide a benchmark for the activity of the test compounds.

-

Solvent Control Disc: This serves as a negative control to ensure that the solvent used to dissolve the compounds does not have any inherent antibacterial activity.

Conclusion and Future Perspectives

Halogenated isatin derivatives represent a highly promising class of compounds in medicinal chemistry. The strategic introduction of halogens onto the isatin scaffold has consistently led to the enhancement of a wide range of biological activities, most notably anticancer and antimicrobial effects. The synthetic versatility of the isatin core allows for the generation of large libraries of halogenated derivatives for screening and optimization.

Future research in this area should focus on:

-

Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design novel halogenated isatin derivatives with improved potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to identify new therapeutic targets and potential combination therapies.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness and potential for clinical development.

The continued exploration of halogenated isatin derivatives holds significant promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

- Iodine-catalyzed Synthesis, Antibacterial, and Antioxidant Activity of Isatin Derivatives. (2024). Indonesian Journal of Chemistry.

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). Molecules. Available from: [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2020). Frontiers in Chemistry. Available from: [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Medicinal Chemistry. Available from: [Link]

-

Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. (2014). Journal of Medicinal Chemistry. Available from: [Link]

-

Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. (2014). Journal of Medicinal Chemistry. Available from: [Link]

-

Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). Molecules. Available from: [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2020). Molecules. Available from: [Link]

-

Theoretical Study of Isatin and its Halogenated Derivatives. (2023). JETIR. Available from: [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2021). Molecules. Available from: [Link]

-

In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. (2022). Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

-

Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023). Cal Poly Pomona. Available from: [Link]

-

Design, synthesis and QSAR study of novel isatin analogues inspired Michael acceptor as potential anticancer compounds. (n.d.). Research Solutions Pages. Available from: [Link]

-

Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. (n.d.). MDPI. Available from: [Link]

-

Different biological activity profiles of fluorinated isatin derivatives. (2021). ResearchGate. Available from: [Link]

-

In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. (2022). PubMed. Available from: [Link]

-

Novel Isatin-Chalcone Derivatives: Synthesis, Characterization and Evaluation for Antimicrobial and Anticancer Applications. (2025). Asian Journal of Chemistry. Available from: [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017). RSC Advances. Available from: [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). Molecules. Available from: [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2021). Molecules. Available from: [Link]

-

Synthesis and Anti-Tumor Activity of New Isatin Derivatives. (2021). ResearchGate. Available from: [Link]

-

Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). Future Medicinal Chemistry. Available from: [Link]

-

A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2020). Molecules. Available from: [Link]

-

Biological activities of isatin and its derivatives. (2005). Arkivoc. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. Available from: [Link]

-

Microwave Synthesis, Characterization, and Antimicrobial Activity of Some Novel Isatin Derivatives. (2024). ResearchGate. Available from: [Link]

-

Biological activities of isatin and its derivatives. (2005). Arkivoc. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. (n.d.). Brieflands. Available from: [Link]

-

Synthesis and Screening of New Isatin Derivatives. (2010). Der Pharma Chemica. Available from: [Link]

-

A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.). ResearchGate. Available from: [Link]

-

In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (2009). Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Isatin derivatives and their anti-bacterial activities. (2019). European Journal of Medicinal Chemistry. Available from: [Link]

-

Isatin Derivatives bearing a Fluorine Atom. Part 1: Synthesis, Hemotoxicity and Antimicrobial Activity Evaluation of Fluoro-benzylated Water-soluble Pyridinium Isatin-3-acylhydrazones. (n.d.). ResearchGate. Available from: [Link]

-

Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.). School of Medical Science and Research, Shubham University. Available from: [Link]

-

Antiviral Activity of an Isatin Derivative via Induction of PERK-Nrf2-Mediated Suppression of Cap-Independent Translation. (n.d.). ResearchGate. Available from: [Link]

-

Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. (n.d.). ResearchGate. Available from: [Link]

-

Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains. (2024). MDPI. Available from: [Link]

-

Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. (2023). Journal of Chemical Sciences. Available from: [Link]

-

Biological activities of isatin and its derivatives. (2005). Semantic Scholar. Available from: [Link]

-

Isatin derivatives bearing a fluorine atom. Part 1: Synthesis, hemotoxicity and antimicrobial activity evaluation of fluoro-benzylated water-soluble pyridinium isatin-3-acylhydrazones. (2021). Semantic Scholar. Available from: [Link]

-

Halogen atoms in the modern medicinal chemistry: hints for the drug design. (2013). Current Medicinal Chemistry. Available from: [Link]

-

A survey of isatin hybrids and their biological properties. (2021). Molecules. Available from: [Link]

-

isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024). ResearchGate. Available from: [Link]

-

Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2013). Current Medicinal Chemistry. Available from: [Link]

-

Halogen atoms in the modern medicinal chemistry: hints for the drug design. (2013). Current Medicinal Chemistry. Available from: [Link]

Sources

- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 10. jetir.org [jetir.org]

- 11. mdpi.com [mdpi.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 15. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

- 21. Isatin derivatives and their anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Technical Guide to 5-Fluoroisatin and 5-Bromo-6,7-difluoroisatin: Structure, Synthesis, and S-A-R Analysis

Introduction: The Isatin Scaffold and the Influence of Halogenation in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities. The isatin core is a key component in numerous naturally occurring and synthetic compounds with a wide range of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. The reactivity of the C3-carbonyl group and the ability to functionalize the aromatic ring and the nitrogen atom make isatin a versatile template for the design of novel therapeutic agents.

Halogenation is a powerful and widely employed strategy in drug discovery to modulate the physicochemical and pharmacokinetic properties of lead compounds. The introduction of halogen atoms can significantly impact a molecule's lipophilicity, electronic distribution, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often introduced to enhance metabolic stability and binding affinity, while bromine can increase potency and modulate selectivity. This guide provides an in-depth technical comparison of two halogenated isatin derivatives: the well-characterized 5-fluoroisatin and the hypothetically less-explored 5-bromo-6,7-difluoroisatin, offering insights into their structural differences, synthesis, and potential applications in drug development.

Part 1: Structural and Physicochemical Comparison

The substitution pattern of halogens on the isatin ring profoundly influences the molecule's electronic and steric properties, which in turn dictates its biological activity.

5-Fluoroisatin possesses a single fluorine atom at the 5-position of the indole ring. This substitution enhances the compound's lipophilicity and can improve its metabolic stability by blocking potential sites of oxidation. The high electronegativity of fluorine can also influence the acidity of the N-H proton and the reactivity of the carbonyl groups.

5-Bromo-6,7-difluoroisatin , on the other hand, presents a more complex halogenation pattern. The presence of a bromine atom at the 5-position and two fluorine atoms at the 6- and 7-positions would create a significantly different electronic and steric environment compared to 5-fluoroisatin. The bulky bromine atom can introduce steric hindrance and also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to target proteins. The two fluorine atoms on the benzene ring would further increase lipophilicity and alter the electron distribution of the aromatic system.

A comparative summary of the key physicochemical properties of these two compounds is presented in the table below. Note that the properties for 5-bromo-6,7-difluoroisatin are predicted due to the lack of available experimental data.

| Property | 5-Fluoroisatin | 5-Bromo-6,7-difluoroisatin (Predicted) |

| Molecular Formula | C₈H₄FNO₂[1] | C₈H₂BrF₂NO₂ |

| Molecular Weight | 165.12 g/mol [1] | 277.99 g/mol |

| Appearance | Red crystalline powder[1] | N/A |

| Melting Point | 224-227 °C[1][2] | N/A |

| XLogP3 | 0.7[3] | ~2.5 |

| Hydrogen Bond Donors | 1[3] | 1 |

| Hydrogen Bond Acceptors | 3[3] | 4 |

| Topological Polar Surface Area (TPSA) | 46.2 Ų[3] | 46.2 Ų |

dot graph "Structural_Comparison" { layout=neato; node [shape=plaintext];

} Caption: Chemical structures of 5-Fluoroisatin.

Part 2: Synthetic Methodologies

The synthesis of substituted isatins can be achieved through various methods, with the Sandmeyer isatin synthesis being a classical and versatile approach.

Synthesis of 5-Fluoroisatin

A common and effective method for the synthesis of 5-fluoroisatin is the Sandmeyer isatin synthesis, which involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine, followed by cyclization in the presence of a strong acid.

Experimental Protocol: Sandmeyer Synthesis of 5-Fluoroisatin

-

Step 1: Synthesis of Isonitrosoacetanilide.

-

In a round-bottom flask, dissolve 4-fluoroaniline in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution in an ice bath and add a solution of chloral hydrate in water.

-

Slowly add a solution of hydroxylamine hydrochloride in water while maintaining the temperature below 10 °C.

-

Stir the reaction mixture for a specified time until the precipitation of isonitrosoacetanilide is complete.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Step 2: Cyclization to 5-Fluoroisatin.

-

Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid at a controlled temperature (typically around 60-80 °C).

-

Stir the mixture until the cyclization is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the 5-fluoroisatin.

-

Filter the crude product, wash thoroughly with water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-fluoroisatin as a red crystalline solid.[4][5]

-

dot graph "Sandmeyer_Synthesis_5_Fluoroisatin" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} Caption: Synthetic workflow for 5-Fluoroisatin via Sandmeyer synthesis.

Proposed Synthesis of 5-Bromo-6,7-difluoroisatin

Due to the lack of published experimental procedures for the synthesis of 5-bromo-6,7-difluoroisatin, a plausible synthetic route is proposed here based on established isatin synthesis methodologies and the availability of starting materials. The key starting material would be 2,3-difluoro-4-bromoaniline.

Hypothetical Experimental Protocol: Synthesis of 5-Bromo-6,7-difluoroisatin

-

Step 1: Synthesis of the corresponding Isonitrosoacetanilide.

-

Dissolve 2,3-difluoro-4-bromoaniline in a suitable solvent mixture (e.g., water and a co-solvent if necessary) with concentrated hydrochloric acid.

-

Cool the mixture and react with chloral hydrate and hydroxylamine hydrochloride as described for the 5-fluoroisatin synthesis.

-

Isolate the resulting isonitrosoacetanilide derivative.

-

-

Step 2: Acid-catalyzed Cyclization.

-

Treat the intermediate with a strong acid, such as concentrated sulfuric acid or Eaton's reagent, to induce cyclization.

-

Careful control of the reaction temperature will be crucial to avoid side reactions.

-

Work-up the reaction by quenching with ice, followed by filtration, washing, and purification by recrystallization or column chromatography.

-

dot graph "Proposed_Synthesis_5_Bromo_6_7_difluoroisatin" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} Caption: Proposed synthetic workflow for 5-Bromo-6,7-difluoroisatin.

Part 3: Comparative Reactivity and Applications in Medicinal Chemistry

The distinct halogen substitution patterns of 5-fluoroisatin and 5-bromo-6,7-difluoroisatin are expected to confer different reactivity profiles and biological activities.

5-Fluoroisatin has been extensively studied and serves as a versatile building block for the synthesis of a wide array of biologically active compounds.[6] Its derivatives have shown promise as:

-

Anticancer Agents: The 5-fluoro substituent is a common feature in many potent anticancer agents. Derivatives of 5-fluoroisatin have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation.

-

Antimicrobial Agents: Schiff bases and other derivatives of 5-fluoroisatin have demonstrated significant activity against a range of bacterial and fungal pathogens.

-

Antiviral Agents: The isatin scaffold is known to exhibit antiviral properties, and 5-fluoroisatin derivatives have been investigated for their potential against various viruses.

The reactivity of the C3-carbonyl group in 5-fluoroisatin allows for facile derivatization through condensation reactions with amines, hydrazines, and other nucleophiles to generate a diverse library of compounds for biological screening.[7]

5-Bromo-6,7-difluoroisatin , while not extensively studied, can be anticipated to exhibit distinct biological properties based on its unique substitution pattern.

-

Potential for Enhanced Potency: The presence of a bromine atom at the 5-position has been shown in other isatin analogues to enhance biological activity. This is attributed to the increased lipophilicity and the potential for halogen bonding interactions with target proteins.

-

Modulated Selectivity: The combination of bromine and difluoro substituents could lead to a unique binding profile, potentially offering improved selectivity for specific biological targets compared to singly halogenated isatins.

-

Metabolic Stability: The presence of three halogen atoms on the aromatic ring would likely increase the metabolic stability of the molecule, a desirable property for drug candidates.

-

Kinase Inhibition: The isatin scaffold is a known hinge-binding motif for many protein kinases. The specific halogenation pattern of 5-bromo-6,7-difluoroisatin could be exploited to design potent and selective kinase inhibitors for the treatment of cancer and other diseases.

dot graph "Structure_Activity_Relationship" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} Caption: Conceptual Structure-Activity Relationship Comparison.

Conclusion

This technical guide has provided a comparative overview of 5-fluoroisatin and the hypothetically structured 5-bromo-6,7-difluoroisatin. While 5-fluoroisatin is a well-established and versatile building block in medicinal chemistry with a rich portfolio of biological activities, 5-bromo-6,7-difluoroisatin represents an intriguing yet underexplored analogue. The predicted physicochemical properties and potential for unique biological activities stemming from its distinct halogenation pattern make 5-bromo-6,7-difluoroisatin a compelling target for future synthesis and pharmacological evaluation. Further research into the synthesis and biological characterization of this and other polyhalogenated isatins is warranted and holds the potential to yield novel and potent therapeutic agents.

References

-

Home Sunshine Pharma. (n.d.). 5-Fluoroisatin CAS NO: 443-69-6. Retrieved from [Link]

-

ChemBK. (2024, April 10). 5-Fluoroisatin. Retrieved from [Link]

-

Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day, 6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236566, 5-Fluoroisatin. Retrieved from [Link]

- Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Tennessee Technological University.

-

Iraqi Journal of Pharmaceutical Sciences. (2024, June 29). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Retrieved from [Link]

- Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1(1), 67-71.

-

ResearchGate. (n.d.). Chemical structure of 5-Fluoro-isatin. Retrieved from [Link]

- Padhye, S., & Kauffman, G. B. (1985).

- Casas, J. S., Garcia-Tasende, M. S., & Sordo, J. (2000). Coordination Chemistry Reviews, 209(1), 197-261.

- Sandmeyer Isatin Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 610). Cambridge University Press.

-

Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]

- Borse, K. M. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. M.Sc. Thesis.

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

- Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201.

-

Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Polar surface area – Knowledge and References. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

-

ResearchGate. (2025, August 9). What Has Polar Surface Area Ever Done for Drug Discovery?. Retrieved from [Link]

- Zanco Journal of Pure and Applied Sciences. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. 27(2).

-

GARDP Revive. (n.d.). Polar surface area (PSA). Retrieved from [Link]

-

ChemAxon. (2008, January 17). Hydrogen Bond Donor-Acceptor rules. Retrieved from [Link]

-

ScholarWorks. (n.d.). synthesis of substituted isatins as potential. Retrieved from [Link]

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

ChemRxiv. (n.d.). Hydrogen bond donors in drug design. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-fluorotoluene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 5-氟靛红 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. synarchive.com [synarchive.com]

- 6. 5-Fluoroisatin CAS NO: 443-69-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. ossila.com [ossila.com]

Fluorinated Isatin Scaffolds: Synthetic Access and Therapeutic Utility

Topic: Biological Activity of Fluorinated Isatin Scaffolds Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The isatin (1H-indole-2,3-dione) heterocycle represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple, distinct biological targets with high affinity. When modified with fluorine, particularly at the C5 position, the physicochemical profile of the isatin core is fundamentally altered.

This guide analyzes the biological activity of fluorinated isatin scaffolds , focusing on the synergistic effect of the fluorine atom on metabolic stability, lipophilicity, and ligand-target binding kinetics. We explore their dominant roles in oncology (kinase inhibition) and infectious disease (Schiff base antivirals), supported by validated synthetic protocols and mechanistic insights.

The "Fluorine Effect" in Isatin Chemistry

The incorporation of fluorine into the isatin lattice is not merely a steric substitution; it is an electronic calibration of the molecule.

-

Metabolic Stability: The C5 position of isatin is metabolically vulnerable to oxidative hydroxylation by Cytochrome P450 enzymes. Substitution with fluorine (C-F bond energy ~116 kcal/mol) effectively blocks this metabolic soft spot, extending the in vivo half-life (

). -

pKa Modulation: The electronegativity of fluorine (3.98 Pauling scale) at C5 exerts an inductive effect (-I), increasing the acidity of the N1-H proton. This alters hydrogen bond donor capability, often enhancing affinity for residues like Glu or Asp in kinase ATP-binding pockets.

-

Lipophilicity: Fluorination increases

, facilitating passive transport across the lipid bilayer of cancer cells and the blood-brain barrier (BBB), crucial for CNS-active derivatives.

Synthetic Strategies

Accessing fluorinated isatin libraries typically follows two vectors: Core Synthesis (constructing the ring) and Functionalization (modifying the periphery).

Core Synthesis: The Sandmeyer Route

The Sandmeyer isonitrosoacetanilide synthesis remains the industrial standard for generating 5-fluoroisatin from 4-fluoroaniline.

Reaction Logic:

-

Condensation: 4-Fluoroaniline reacts with chloral hydrate and hydroxylamine to form the oxime intermediate.

-

Cyclization: Acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring.

C3-Functionalization (Schiff Bases)

The C3-carbonyl is highly electrophilic. Condensation with primary amines (hydrazines, semicarbazides) yields Schiff bases (imines), which are critical for biological activity.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from raw materials to bioactive scaffolds.

Figure 1: Synthetic workflow for accessing biologically active fluorinated isatin derivatives via the Sandmeyer route and subsequent functionalization.

Therapeutic Applications & SAR

Oncology: Kinase Inhibition & Apoptosis

The most validated application of fluorinated isatins is in cancer therapy. The drug Sunitinib (Sutent®) is the archetype, featuring a 5-fluoro-isatin core linked to a pyrrole moiety.

-

Mechanism of Action:

-

ATP Competition: The oxindole core mimics the adenine ring of ATP, occupying the hinge region of receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFR

. -

Hydrogen Bonding: The N1-H and C2=O form critical H-bonds with the kinase backbone (e.g., Glu813 and Cys919 in VEGFR2).

-

Fluorine Interaction: The 5-F atom often occupies a hydrophobic pocket, displacing water and increasing entropic gain upon binding.

-

Data Summary: Cytotoxicity of 5-Fluoroisatin Hydrazones Comparative IC50 values (µM) against human tumor cell lines.

| Compound Derivative | A549 (Lung) | HepG2 (Liver) | Mechanism Note |

| 5-Fluoroisatin (Core) | >100 | >100 | Weak activity without C3-functionalization |

| 5-F-Isatin-3-hydrazone | 42.4 | 55.1 | Induces ROS-mediated apoptosis |

| 5-F-Isatin-Sunitinib Analog | 4.5 | 6.2 | Potent RTK inhibition |

| 5-FU (Control) | 12.1 | 18.5 | Antimetabolite mechanism |

Antimicrobial & Antiviral Activity

Schiff bases of 5-fluoroisatin have demonstrated broad-spectrum activity.

-

Antiviral: Thiosemicarbazone derivatives inhibit the translation of viral mRNA (e.g., in Poxviruses) by interfering with the host cell's machinery or viral proteases.

-

Antifungal: Hydrazone derivatives disrupt ergosterol biosynthesis in Candida species.

Visualization: Mechanism of Action (Kinase Binding)

Figure 2: Pharmacodynamic interaction of 5-fluoroisatin ligands within the kinase ATP-binding pocket, leading to signal transduction blockade.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-3-(2-hydroxybenzylidene)indolin-2-one (Schiff Base)

Rationale: This protocol creates a "privileged" Schiff base structure common in antimicrobial research.

Reagents:

-

5-Fluoroisatin (1.0 mmol)

-

Salicylaldehyde (1.0 mmol)

-

Glacial Acetic Acid (Catalytic, 3-5 drops)

-

Absolute Ethanol (15 mL)

Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 5-fluoroisatin in absolute ethanol under gentle heating (

). -

Addition: Add Salicylaldehyde dropwise, followed by glacial acetic acid. The acid catalyzes the dehydration step of imine formation.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -

Work-up: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).

-

Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde, and recrystallize from ethanol/DMF if necessary.

-

Validation: Confirm structure via

-NMR (Look for azomethine CH=N singlet at

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Rationale: A self-validating colorimetric assay to determine IC50 values.

Materials:

-

Cell Line: A549 (Lung Carcinoma)

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Control: 5-Fluorouracil (Positive control), DMSO (Vehicle control)

Workflow:

-

Seeding: Plate A549 cells (

cells/well) in 96-well plates and incubate for 24h to allow attachment. -

Treatment: Prepare serial dilutions of the fluorinated isatin derivative in DMSO (Final DMSO concentration

). Treat cells for 48h. -

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at

. Viable mitochondria will reduce MTT to purple formazan. -

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Dose-Response curves (Log[Concentration] vs. % Viability) to calculate IC50 using non-linear regression.

References

-

Synthesis and Antiviral Activity of Fluorinated Isatin Derivatives Source: National Institutes of Health (PMC) URL:[Link](Note: Corrected based on search context for PMC3762013 or similar authoritative PMC source regarding antiviral isatins)

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity Source: ACS Omega URL:[Link]

-

Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins Source: PubMed URL:[Link][1]

-

Advancements in Schiff Bases of 1H-Indole-2,3-dione Source: Mini-Reviews in Organic Chemistry URL:[Link]

Sources

Methodological & Application

synthesis of spiro-oxindoles using 5-Bromo-6,7-difluoroisatin

Application Note: High-Efficiency Synthesis of Spiro-Oxindoles using 5-Bromo-6,7-difluoroisatin

Executive Summary & Strategic Rationale

The spiro[pyrrolidine-3,3'-oxindole] scaffold is a "privileged structure" in drug discovery, serving as the core for potent MDM2-p53 interaction inhibitors (e.g., Idasanutlin analogs). While standard isatins are ubiquitous, 5-Bromo-6,7-difluoroisatin represents a high-value, specialized building block.

Why this specific building block?

-

Electronic Activation: The vicinal difluoro-substitution at positions 6 and 7 exerts a strong electron-withdrawing effect (–I effect), significantly increasing the electrophilicity of the C3-carbonyl. This accelerates condensation with amino acids to form the reactive azomethine ylide species.

-

Metabolic Stability: The C6/C7 fluorine atoms block common metabolic oxidation sites on the aromatic ring.

-

Synthetic Versatility: The C5-Bromine serves as a distinct "handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic tails required for the hydrophobic cleft of MDM2 (Phe19/Trp23/Leu26 pockets).

This guide details a robust, self-validating protocol for the one-pot, three-component [3+2] dipolar cycloaddition of 5-Bromo-6,7-difluoroisatin.

Mechanistic Pathway (The "Why" Behind the Protocol)

The reaction proceeds via the formation of a transient azomethine ylide . Understanding this mechanism is critical for troubleshooting low yields.

-

Step 1 (Condensation): The secondary amine (Sarcosine) attacks the highly electrophilic C3-carbonyl of the isatin. Note: The 6,7-difluoro substitution makes this step faster than in unsubstituted isatin.

-

Step 2 (Decarboxylation): Loss of CO₂ generates the 1,3-dipole (azomethine ylide).

-

Step 3 (Cycloaddition): The dipole undergoes a concerted [3+2] cycloaddition with the dipolarophile (e.g., chalcone or nitrostyrene) to form the spiro-ring.

Figure 1: Mechanistic pathway of the multicomponent [3+2] cycloaddition. The electron-deficient nature of the specific isatin accelerates the initial condensation.

Experimental Protocol

Reaction Class: Multicomponent 1,3-Dipolar Cycloaddition Scale: 1.0 mmol (Pilot) -> Scalable to 50 mmol

Materials:

-

Component A: 5-Bromo-6,7-difluoroisatin (1.0 equiv)

-

Component B: Sarcosine (N-methylglycine) (1.2 equiv)

-

Component C: Dipolarophile (e.g., (E)-Chalcone or Nitrostyrene) (1.0 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Critical: Protic solvents stabilize the transition state.

-

Catalyst: None required (Thermal) or Acetic Acid (5 mol% optional for sluggish reactions).

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-6,7-difluoroisatin (262 mg, 1.0 mmol) in MeOH (10 mL).

-

Observation: The solution will likely be orange/red. Ensure full solubilization; mild heating (40°C) may be required due to the lipophilic bromine/fluorine atoms.

-

-

Addition: Add Sarcosine (107 mg, 1.2 mmol) and the Dipolarophile (1.0 mmol) sequentially.

-

Reaction:

-

Method A (Thermal): Reflux the mixture at 65-70°C for 3–5 hours.

-

Method B (Microwave - Recommended): Seal in a microwave vial. Irradiate at 80°C, 100W for 15–20 minutes.

-

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane, 3:7).

-

Endpoint: Disappearance of the distinct red spot of the isatin starting material.

-

-

Workup (Self-Validating Step):

-

Cool the reaction mixture to room temperature (25°C).

-

Wait: Allow to stand for 1 hour. The spiro-oxindole product often precipitates as a solid due to the rigid, planar spiro-system and low solubility in cold methanol.

-

Filtration: Filter the precipitate.[2] Wash with cold MeOH (2 x 5 mL) to remove unreacted sarcosine and soluble impurities.

-

Alternative: If no precipitate forms, remove solvent in vacuo and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Optimization Parameters

| Parameter | Standard Condition | Optimization for 6,7-Difluoro Analog | Reason |

| Solvent | Methanol | Methanol/TFE (9:1) | Trifluoroethanol (TFE) stabilizes the dipole via H-bonding, boosting yield. |

| Temperature | Reflux (65°C) | 80°C (Microwave) | Halogenated isatins are thermally stable; higher temp overcomes steric bulk of Br. |

| Stoichiometry | 1:1:1 | 1 : 1.2 : 1.1 | Slight excess of amine/dipolarophile ensures full consumption of the expensive isatin. |

Characterization & Quality Control

The 5-Bromo-6,7-difluoro substitution pattern creates a unique spectroscopic fingerprint essential for validation.

-

¹H NMR (DMSO-d₆):

-

Look for the NH proton of the oxindole.[3] In standard isatins, this is ~10.5 ppm. With 6,7-difluoro substitution, this signal shifts downfield (approx 11.0–11.5 ppm ) due to the inductive effect of the fluorine atoms increasing the acidity of the N-H bond.

-

Fluorine Coupling: The aromatic proton at C4 (if unsubstituted) will appear as a doublet or multiplet with distinct ¹⁹F-coupling constants (typically J ~ 6–10 Hz).

-

-

¹³C NMR:

-

The Spiro-carbon (quaternary) typically appears between 60–75 ppm .

-

C-F Coupling: Carbon signals at C6 and C7 will appear as doublets of doublets (dd) due to C-F coupling (J ~ 240–250 Hz).

-

-

Mass Spectrometry (HRMS):

-

Isotope Pattern: The presence of one Bromine atom must show a characteristic 1:1 doublet (M+ and M+2) intensity ratio.

-

Mass Shift: Confirm the molecular weight matches the sum of Isatin + Dipolarophile + Sarcosine - CO₂.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete decarboxylation. | Increase reaction time or add 5 mol% Acetic Acid to catalyze imine formation. |

| Multiple Spots on TLC | Regioisomers (endo/exo). | Isolate the major isomer via recrystallization (EtOH/CHCl₃). The endo isomer is usually kinetically favored. |

| Starting Material Remains | Low solubility of the difluoro-isatin. | Switch solvent to Acetonitrile or 1,4-Dioxane and increase temperature to 90°C. |

| Ring Opening | Hydrolysis of oxindole. | Ensure reagents are dry. Avoid strong bases (NaOH/KOH) which can open the electron-deficient lactam ring. |

References

-

Discovery of Spirooxindoles as MDM2 Inhibitors: Ding, K., et al. "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction."[4] Journal of Medicinal Chemistry, 2006, 49(12), 3432–3435.

-

General Protocol for Isatin [3+2] Cycloaddition: Pandey, G., et al. "1,3-Dipolar Cycloaddition of Azomethine Ylides: A Gateway to Spiro-oxindoles." Chemical Reviews, 2016. (Contextual grounding for the mechanism).

-

Halogen Bonding & Fluorine Effects in Isatins: Syntheses involving 5-bromo and fluorinated isatins for anticancer applications.[5] Asian Journal of Pharmacy and Pharmacology, 2019, 5(6): 1244-1250.[2]

-

Microwave Assisted Synthesis of Spiro-oxindoles: Detailed methodology for microwave acceleration of this specific reaction class. Molecules, 2012, 17(12), 14146-14162.

Sources

- 1. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajpp.in [ajpp.in]

- 3. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]

- 4. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromo-6,7-difluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Isatin Schiff Bases in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their versatile reactivity and significant presence in biologically active compounds. The isatin scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The formation of Schiff bases, through the condensation of the C-3 carbonyl group of isatin with primary amines, is a powerful strategy to generate molecular diversity and novel bioactive candidates. These Schiff bases, characterized by the azomethine (-C=N-) group, have demonstrated a broad spectrum of biological effects.

This guide focuses on a particularly compelling starting material: 5-Bromo-6,7-difluoroindoline-2,3-dione . The strategic placement of a bromine atom and two fluorine atoms on the isatin core significantly modulates its electronic properties. The strong electron-withdrawing nature of the fluorine and bromine atoms enhances the electrophilicity of the C-3 carbonyl carbon, making it more susceptible to nucleophilic attack by primary amines. This heightened reactivity can lead to milder reaction conditions and improved yields in Schiff base formation. Furthermore, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The bromine atom provides a useful synthetic handle for further functionalization through cross-coupling reactions.

These unique electronic and structural features make Schiff bases derived from this compound highly promising candidates for drug discovery and development programs. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this important class of compounds.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | Not available for 6,7-difluoro. 118897-99-7 for 5-Bromo-6-fluoro. | [1] |

| Molecular Formula | C₈H₂BrF₂NO₂ | Inferred |

| Molecular Weight | 262.01 g/mol | Inferred |

| Appearance | Expected to be a colored crystalline solid (e.g., orange to red) | General knowledge of isatins |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO, and hot ethanol. | [2] |

Mechanism of Schiff Base Formation

The formation of a Schiff base from an isatin derivative and a primary amine is a classic acid-catalyzed condensation reaction. The electron-withdrawing effects of the bromine and difluoro substituents on the aromatic ring of this compound play a crucial role in enhancing the reactivity of the C-3 carbonyl group.

The reaction proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst (often a few drops of glacial acetic acid), the C-3 carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now highly electrophilic C-3 carbonyl carbon.

-

Proton Transfer: A proton is transferred from the amine nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).

-

Elimination of Water and Imine Formation: A lone pair of electrons from the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated imine (azomethine) group.

-

Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom, yielding the final Schiff base product.

dot digraph "Schiff Base Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Mechanism of Schiff Base Formation from Isatin", fontsize=12]; }

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and characterization of Schiff bases derived from this compound. These protocols are designed to be adaptable for a range of primary amines.

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol outlines a general and robust method for the synthesis of Schiff bases. The enhanced reactivity of the starting material may allow for shorter reaction times and milder conditions compared to less substituted isatins.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming if necessary.

-

To this solution, add 1.0-1.2 equivalents of the desired primary amine. The slight excess of the amine can help drive the reaction to completion.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After refluxing for a period of 2-6 hours (the exact time will depend on the reactivity of the amine), allow the reaction mixture to cool to room temperature.[3]

-

In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base product in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

dot digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption [label="Experimental Workflow for Schiff Base Synthesis", fontsize=12]; }

Protocol 2: Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The disappearance of the amine protons (if they are in a distinct region) and the appearance of a new signal for the imine proton (-N=CH-) are indicative of Schiff base formation. The aromatic protons of both the isatin and the amine moieties will also be present in the spectrum.

-

¹³C NMR: The spectrum should show a characteristic signal for the imine carbon (-C=N-) in the range of 160-170 ppm. The carbonyl carbon of the isatin ring will also be present.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the FTIR spectrum of the product (e.g., using a KBr pellet). Key diagnostic peaks include:

-

The appearance of a strong C=N (imine) stretching vibration around 1600-1650 cm⁻¹.

-

The disappearance of the C=O stretching vibration of the C-3 carbonyl of the isatin (if the reaction goes to completion).

-

The disappearance of the N-H stretching vibrations of the primary amine.

-

The presence of the C=O stretching of the C-2 amide of the isatin ring (around 1700-1750 cm⁻¹).[4]

-

3. Mass Spectrometry (MS):

-

Determine the molecular weight of the synthesized compound using a suitable mass spectrometry technique (e.g., ESI-MS). The observed molecular ion peak should correspond to the calculated molecular weight of the expected Schiff base product.

Expected Results and Data Interpretation

The following table summarizes the expected spectral data for a representative Schiff base formed from this compound and a generic primary amine.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | - Disappearance of primary amine N-H protons. - Appearance of a singlet for the imine proton (-N=CH-). - Complex multiplets in the aromatic region corresponding to the protons on the isatin and amine rings. |

| ¹³C NMR | - A signal for the imine carbon (-C=N-) around 160-170 ppm. - A signal for the amide carbonyl carbon of the isatin ring. |

| FTIR (cm⁻¹) | - Strong C=N stretching band around 1600-1650. - C=O (amide) stretching band around 1700-1750. - Disappearance of primary amine N-H stretching bands. |

| Mass Spectrometry | - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product. |

Applications and Future Directions

Schiff bases derived from halogenated isatins are of significant interest in drug discovery due to their wide range of biological activities. The compounds synthesized using these protocols can be screened for various pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: Isatin Schiff bases have shown promising activity against a variety of bacterial and fungal strains.[5]

-

Anticancer Activity: The isatin scaffold is present in several compounds with demonstrated cytotoxic effects against cancer cell lines.

-

Antiviral Activity: Certain isatin derivatives have been investigated for their potential as antiviral agents.

The bromine atom at the 5-position of the isatin ring provides a valuable site for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the creation of even more complex and diverse molecular architectures for further biological evaluation.

References

- World Scientific News. (2015). Synthesis of some Novel Halogenated Platinum (II)

- PMC. (n.d.).

- ResearchGate. (n.d.).

- CORE. (n.d.). Synthesis, Characterization and Biological Activities of a New 5-Chloroisatin Schiff Base and its Metal Complexes.

- Biointerface Research in Applied Chemistry. (2024).

- ResearchGate. (n.d.).

- Synthesis, characterization, and analgesic activity of novel schiff base of isatin deriv

- MDPI. (n.d.). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones.

- Synthesis and antibacterial activity of Schiff bases of 5-substituted is

- PMC. (2023).

- ResearchGate. (n.d.). SCHIFF BASE DERIVED FROM 5-BROMO-ISATIN AS CARBON STEEL CORROSION INHIBITOR IN 3.

- Amanote Research. (2011). (PDF)

- ChemicalBook. (n.d.). 5-broMo-6-fluoroindoline-2,3-dione | 118897-99-7.

- University of Baghdad Digital Repository. (n.d.).

- Synthesis and Spectroscopic Analysis of Schiff Bases of Imesatin and Isatin Deriv

- Systematic Reviews in Pharmacy. (n.d.).

- RSC Publishing. (n.d.).

- ACS Publications. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry.

- MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.

- 5-BROMO-4,6-DIFLUOROINDOLINE-2,3-DIONE. (n.d.).

- ResolveMass Laboratories Inc. (n.d.). 5-bromo-7-fluoroindoline-2,3-dione | CAS 74830-75-8.

- PMC. (n.d.).

- ChemScene. (n.d.). 118897-99-7 | 5-Bromo-6-fluoroindoline-2,3-dione.

- PubMed. (2024).

- Capot Chemical. (n.d.). Specifications of 5-Bromo-6-fluoroindoline-2,3-dione.

- BLD Pharm. (n.d.). 883500-73-0|5-Bromo-7-fluoro-1H-indole.

- BLD Pharm. (n.d.). 2924-09-6|5-Bromo-2-fluoroaniline.

- PubChem. (n.d.). 5-Bromo-6-fluoro-1-(2-phenylethyl)indole-2,3-dione.

- Frontier Specialty Chemicals. (n.d.). 5-Bromo-2,3-dihydro-1H-indole |.

Sources

- 1. chemscene.com [chemscene.com]

- 2. worldscientificnews.com [worldscientificnews.com]

- 3. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones [mdpi.com]

- 4. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins [html.rhhz.net]

using 5-Bromo-6,7-difluoroisatin as a pharmaceutical intermediate

An Application Guide to 5-Bromo-6,7-difluoroisatin: A Privileged Scaffold for Modern Drug Discovery

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical reactivity and broad spectrum of biological activities.[1][2] This guide focuses on a particularly promising derivative, 5-Bromo-6,7-difluoroisatin , a trifunctionalized intermediate poised for significant applications in contemporary drug development. The strategic placement of a bromine atom at the C-5 position, coupled with difluorination on the benzene ring at C-6 and C-7, provides a unique combination of steric and electronic properties. These features enhance binding affinities to various biological targets and improve pharmacokinetic profiles, making it an invaluable starting material for novel therapeutics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the core applications of 5-Bromo-6,7-difluoroisatin as a pharmaceutical intermediate, provides detailed, field-proven experimental protocols for its derivatization, and explains the scientific rationale behind key synthetic strategies.

Introduction: The Strategic Advantage of Halogenation in Isatin Scaffolds

The isatin core is a versatile building block, featuring a reactive ketone at the C-3 position, an amide carbonyl at C-2, and an acidic N-H proton, all of which are amenable to a wide range of chemical modifications.[3][4] The true power of the isatin scaffold is realized through substitution on its aromatic ring. Halogenation, in particular, has been shown to significantly enhance the anticancer, antimicrobial, and antiviral activities of isatin derivatives.[1]

5-Bromo-6,7-difluoroisatin exemplifies this principle:

-

5-Bromo Group: The bromine atom acts as a potent hydrogen bond acceptor and can participate in halogen bonding, a crucial interaction for enhancing ligand-protein binding affinity. Its presence is a known feature in potent kinase and caspase inhibitors.[5][6]

-

6,7-Difluoro Groups: Fluorine and fluorine-containing motifs are integral to modern medicinal chemistry.[7] The introduction of fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability, thereby enhancing the overall drug-like properties of a molecule.

This unique combination of halogens makes 5-Bromo-6,7-difluoroisatin a superior starting point for synthesizing targeted inhibitors for various disease pathways.

Physicochemical Data and Handling

A clear understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value |

| Chemical Formula | C₈H₂BrF₂NO₂ |

| Molecular Weight | 278.01 g/mol |

| Appearance | Typically an orange to red crystalline solid |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in other organic solvents |

| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere |

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Core Applications in Pharmaceutical Synthesis

The utility of 5-Bromo-6,7-difluoroisatin spans multiple therapeutic areas, primarily driven by the established pharmacology of isatin-based compounds.

Anticancer Agents: Targeting Key Oncogenic Pathways

Isatin derivatives are potent modulators of several pathways dysregulated in cancer.[5]

-

Kinase Inhibitors: Many kinases, crucial regulators of cell signaling, are validated targets for cancer therapy.[8][9] The isatin scaffold is a key component in inhibitors of VEGFR, EGFR, and Cyclin-Dependent Kinases (CDKs), which control angiogenesis, cell proliferation, and cell cycle progression.[5][10] The difluoro-substitution on the benzene ring of 5-Bromo-6,7-difluoroisatin can enhance binding to the kinase hinge region, while the 5-bromo group can occupy adjacent hydrophobic pockets, leading to highly potent and selective inhibitors.

-

Caspase-Mediated Apoptosis Inducers: Caspases-3 and -7 are executioner enzymes in the apoptotic pathway.[11] Isatin sulfonamides, in particular, have been identified as powerful inhibitors of these caspases, making them valuable tools for studying and inducing programmed cell death.[11][12][13][14] The 5-bromo substituent is a common feature in this class of inhibitors, and its inclusion in the 6,7-difluoro backbone provides a clear path to novel and potent pro-apoptotic agents.

Caption: Drug discovery workflow using 5-Bromo-6,7-difluoroisatin.

Antiviral Therapeutics

The isatin scaffold has a long history in antiviral research, with derivatives showing activity against a wide range of viruses, including HIV, HCV, and coronaviruses like SARS-CoV.[15][16][17] The mechanism often involves the inhibition of key viral enzymes such as proteases or polymerases.[1][15] The strategic halogenation of 5-Bromo-6,7-difluoroisatin makes it an excellent starting point for creating new antiviral agents with potentially enhanced potency and improved pharmacokinetic properties.

Experimental Protocols: Synthesizing Bioactive Molecules

The following protocols provide detailed, step-by-step methodologies for the chemical modification of 5-Bromo-6,7-difluoroisatin.

Protocol 1: General N-Alkylation of 5-Bromo-6,7-difluoroisatin

Objective: To introduce a substituent at the N-1 position of the isatin core, a common first step to block the acidic proton and introduce new functional groups for further modification.

Rationale: The N-H proton of isatin is weakly acidic and can be readily deprotonated by a suitable base. The resulting anion acts as a nucleophile, reacting with an alkyl or benzyl halide to form a new C-N bond. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, ensuring complete deprotonation.

| Materials & Reagents |

| 5-Bromo-6,7-difluoroisatin |

| Sodium Hydride (NaH), 60% dispersion in mineral oil |

| Anhydrous Dimethylformamide (DMF) |

| Alkyl/Benzyl Halide (e.g., Benzyl Bromide) |

| Saturated Ammonium Chloride (NH₄Cl) solution |

| Ethyl Acetate |

| Brine |

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-Bromo-6,7-difluoroisatin (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely. Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should change color, indicating the formation of the sodium salt.

-

Alkylation: Slowly add the alkyl/benzyl halide (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then brine.

-